Boc-D-Pyroglutaminol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYVBJAPYGKIEN-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10526322 | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128811-37-0 | |
| Record name | 1,1-Dimethylethyl (2R)-2-(hydroxymethyl)-5-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128811-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2R)-2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10526322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Chiral Pool Strategy
The "chiral pool" strategy is a cornerstone of asymmetric synthesis, which leverages naturally occurring, enantiomerically pure compounds as inexpensive and readily available starting materials. researchgate.net This approach circumvents the need for often complex and costly asymmetric induction steps. Amino acids, sugars, and terpenes are prominent members of this pool.
Boc-D-Pyroglutaminol is a quintessential example of a chiral pool-derived synthetic tool. It originates from the non-proteinogenic amino acid D-glutamic acid. Through an intramolecular cyclization, D-glutamic acid forms D-pyroglutamic acid, which can then be selectively reduced to yield D-pyroglutaminol. nih.gov The subsequent protection of the lactam nitrogen with a tert-butyloxycarbonyl (Boc) group enhances its solubility in organic solvents and modulates its reactivity, yielding the stable, crystalline synthon this compound. nih.govnih.gov This lineage from a natural amino acid firmly places it within the chiral pool, providing a reliable source of stereochemistry for synthetic endeavors. researchgate.net
Significance As a Chiral Synthon in Asymmetric Synthesis
A chiral synthon is a stereochemically defined molecular fragment used to introduce a specific chiral center into a target molecule. Boc-D-Pyroglutaminol's value as a chiral synthon stems from its rigid 2-pyrrolidinone (B116388) (or γ-lactam) scaffold, which effectively locks the stereocenter at the C-5 position, and its differentiated functional groups. mdpi.com
The key structural features that make this compound a powerful tool include:
A Pre-defined Stereocenter : The (R)-configuration at C-5, inherited from D-glutamic acid, serves as the primary source of chirality.
Differentiated Functional Groups : The molecule possesses a primary alcohol (-CH₂OH), a lactam carbonyl (C=O), and a Boc-protected amine. These sites can be chemically manipulated with high chemo- and stereoselectivity.
Conformational Rigidity : The five-membered ring structure limits conformational freedom, allowing for more predictable facial selectivity in reactions at or adjacent to the ring.
These attributes have been exploited in the synthesis of a wide array of complex molecules. For instance, the hydroxyl group can be converted into various leaving groups for nucleophilic substitution, oxidized to an aldehyde for chain extension, or used to direct subsequent reactions. The lactam moiety can be reduced to form substituted pyrrolidines, a common core in many biologically active alkaloids and pharmaceuticals. orgsyn.org Researchers have utilized pyroglutaminol derivatives in the total synthesis of natural products like (-)-gephyrotoxin, where a cascade reaction strategy builds the complex tricyclic core. It also serves as a building block for creating libraries of substituted prolines and other bioactive peptide mimics. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 128811-37-0 ambeed.com |
| Molecular Formula | C₁₀H₁₇NO₄ ambeed.com |
| Molecular Weight | 215.25 g/mol ambeed.com |
| Appearance | White to off-white crystalline solid/powder chemimpex.com |
| SMILES | O=C1CCC@HN1C(OC(C)(C)C)=O ambeed.com |
| InChI Key | NYYVBJAPYGKIEN-SSDOTTSWSA-N ambeed.com |
Historical Trajectory of Research Applications of Pyroglutaminol Derivatives
The use of pyroglutamic acid and its derivatives, including pyroglutaminol, has a rich history in organic synthesis. Initially valued as simple chiral building blocks, their application has evolved significantly over the decades.
Early research, dating back several decades, recognized pyroglutamic acid as a unique and inexpensive chiral synthon derived from glutamic acid. researchgate.net Initial studies focused on simple transformations, such as the selective reduction of either the carboxylic acid or the lactam carbonyl to access pyroglutaminols and prolinols, respectively. researchgate.net Work by Dikshit and Panday in the early 1990s, for example, explored aldol (B89426) reactions of pyroglutamates to create chiral 4-substituted derivatives. google.commjpru.ac.in
As synthetic methodologies advanced, so did the applications of pyroglutaminol derivatives. The development of more sophisticated reactions, such as the Mitsunobu reaction, allowed for efficient N-derivatization and the introduction of diverse functionalities at the hydroxyl group, expanding the synthetic possibilities. researchgate.netresearchgate.net This enabled the synthesis of complex structures, including N-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone, a novel antihypertensive agent. google.commjpru.ac.in
In recent years, the focus has shifted towards using these synthons in more complex, multi-step total syntheses and in the generation of compound libraries for drug discovery. researchgate.net For instance, the first total synthesis of the alkaloid preussin (B1679086) utilized a chiral-pool precursor to set the required stereochemistry. utas.edu.au Similarly, pyroglutaminol derivatives have been key intermediates in the synthesis of various biologically active compounds, including EP4 receptor agonists and inhibitors of enzymes like neuronal nitric oxide synthase. nih.govgoogle.com The continuous development of new synthetic strategies ensures that Boc-D-Pyroglutaminol and related compounds will remain relevant and powerful tools for chemists engaged in the art of asymmetric synthesis.
Table 2: Examples of Syntheses Utilizing Pyroglutaminol Derivatives
| Target Molecule/Class | Precursor | Key Synthetic Strategy | Reference |
|---|---|---|---|
| (-)-Gephyrotoxin | L-Pyroglutaminol | Intramolecular enamine/Michael cascade reaction | |
| 4'-Azanucleosides | L-Pyroglutaminol | Electrophilic difluorination and glycosylation | nih.gov |
| Chiral Pyrrolidine (B122466) Inhibitors | Boc-protected azabicyclo[3.1.0]hexane | Reductive amination | nih.gov |
| (S)-5-Aminopiperidin-2-one | (S)-Pyroglutaminol | Not specified in abstract | google.com |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| (R)-tert-butyl 5-(hydroxymethyl)-2-oxopyrrolidine-1-carboxylate (this compound) |
| (S)-N-(2-benzoyl- phenyl)-1-(3,4-dichlorobenzyl)-D-pyrrolidine-2-carboxamide |
| (S)-5-(Hydroxymethyl)-2-pyrrolidinone (L-Pyroglutaminol) |
| (-)-Gephyrotoxin |
| (-)-bulgecinine |
| 1,5-Dibromo-2-fluoro-4-methoxybenzene |
| 1-Aza-3-oxabicyclo[3.3.0]octane-4,8-dione |
| 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram) |
| 2,4-Dimethoxybenzylamine |
| 2-oxo-1-pyrrolidine acetamide (B32628) (piracetam) |
| 4-hydroxy-D-pyroglutamic acid |
| This compound |
| D-glutamic acid |
| D-pyroglutamic acid |
| D-pyroglutaminol |
| GSK-656 |
| L-glutamic acid |
| L-pyroglutamic acid |
| N-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone |
| N-methylpyrrolidone (NMP) |
| Phenyltris(butanoneoximino)silane |
| Preussin |
| Proline |
| Pyroglutamic acid |
| Pyroglutaminol |
| tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3- carboxylate |
An in-depth examination of the synthetic methodologies for this compound and its precursors reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing this and related chiral building blocks, which are valuable in various fields of chemical synthesis.
Applications in Complex Molecule Total Synthesis
Synthesis of Natural Products Utilizing Pyroglutaminol Derivatives as Chiral Building Blocks
The utility of pyroglutaminol as a chiral precursor is demonstrated in the total syntheses of numerous natural products, where it serves to install key stereocenters and build foundational ring systems.
The structural framework of pyroglutaminol is well-suited for the synthesis of various alkaloid families.
Nakadomarin A: The architecturally complex marine alkaloid (–)-Nakadomarin A has been synthesized from D-pyroglutamic acid. nih.gov This synthesis, completed in 21 steps, features a key cascade cyclization to rapidly assemble the tetracyclic core of the molecule. nih.gov Further steps, including ring-closing alkyne and alkene metathesis, were used to construct the large 15- and 8-membered rings, respectively. nih.gov
Lepadins: The total synthesis of several members of the lepadin family of decahydroquinoline (B1201275) marine alkaloids has been achieved using pyroglutamic acid as a chiral starting material. The synthesis of (-)-Lepadins A, B, and C utilized a lactam derived from pyroglutamic acid as a key intermediate. ru.nl Furthermore, a total synthesis of Lepadins D, E, and H was reported starting from (R)-pyroglutamic acid (D-pyroglutamic acid). psu.edu
| Natural Product | Alkaloid Class | Starting Material | Key Synthetic Strategies |
| (+)-Gephyrotoxin | Dendrobatid Alkaloid | D-amino acid derivative | Enantioselective synthesis of tricyclic core. researchgate.net |
| (-)-Stemoamide | Stemona Alkaloid | (S)-Pyroglutaminol | Ring-closing metathesis, conjugate addition. researchgate.netnih.govscispace.com |
| (–)-Nakadomarin A | Manzamine Alkaloid | D-Pyroglutamic Acid | Cascade cyclization, ring-closing metathesis. nih.gov |
| Lepadins | Marine Alkaloid | (R)-Pyroglutamic Acid | Construction of decahydroquinoline core. ru.nlpsu.edu |
Monatin: The intensely sweet natural product, (2R,4R)-Monatin, has been synthesized efficiently using a derivative of D-pyroglutamic acid. psu.eduCurrent time information in Bangalore, IN. The synthesis involves the stereoselective alkylation at the C4 position of a protected 4-hydroxy-D-pyroglutamic acid methyl ester. ru.nlCurrent time information in Bangalore, IN. This key step establishes the required tetrasubstituted chiral center, and subsequent hydrolysis of the lactam ring and deprotection steps yield the target molecule in high optical purity. Current time information in Bangalore, IN.ucl.ac.uk The use of the D-pyroglutamic acid derivative was crucial for achieving the desired (2R,4R) stereochemistry, which is the sweetest of the four stereoisomers. Current time information in Bangalore, IN.
| Compound | Class | Starting Material Derivative | Key Synthetic Strategy |
| (2R,4R)-Monatin | Sweetening Agent | 4-Hydroxy-D-pyroglutamic acid | Stereoselective C4-alkylation. ru.nlCurrent time information in Bangalore, IN.ucl.ac.uk |
Pyroglutaminol serves as a scaffold for novel nucleoside analogues by acting as a mimic of the ribose sugar moiety. An efficient synthesis of 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides has been developed starting from L-pyroglutamic acid. nih.gov The synthesis proceeds by converting the acid to L-pyroglutaminol, which is then protected and subjected to electrophilic difluorination. nih.gov This difluorinated pyrrolidine (B122466) intermediate is then coupled with various pyrimidine (B1678525) and purine (B94841) nucleobases to furnish the target 4'-azanucleosides. nih.gov Notably, the use of L-pyroglutamic acid provides the correct stereochemistry to mimic the D-configuration of naturally occurring nucleosides. nih.gov
The pyrrolidinone core of Boc-D-pyroglutaminol is a direct precursor to the pyrrolidine ring found in many alkaloids. utas.edu.au Furthermore, ring-expansion strategies allow for its conversion into the piperidine (B6355638) skeleton. For instance, (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine was efficiently synthesized from (S)-pyroglutaminol. researchgate.net This highlights the utility of pyroglutaminol derivatives in accessing both five- and six-membered nitrogen-containing heterocyclic cores that are prevalent in alkaloid structures. researchgate.netwhiterose.ac.ukwhiterose.ac.uk
Bottromycins: The bottromycins are a class of macrocyclic peptide antibiotics with a unique structure. rsc.org One of the unusual amino acids found in bottromycin (B228019) C2 is 3,3-Dimethyl-(2S)-proline (Me₂Pro). rsc.org The synthesis of both the (2S,3S)- and (2S,3R)-isomers of a related methylated proline (MePro) has been accomplished starting from a pyroglutaminol derivative, demonstrating the utility of this chiral synthon in constructing the complex components of these potent antibiotics. rsc.org
Laxaphycins: Laxaphycins are a family of cyclic lipopeptides produced by cyanobacteria that exhibit a range of biological activities. nih.gov The N-terminus of some laxaphycin analogues features a pyroglutamate (B8496135) residue. nih.gov This moiety is formed through the spontaneous or enzymatic cyclization of an N-terminal glutamine residue during the biosynthesis or degradation of the peptide. nih.gov For example, [des-(Ala⁴-Hle⁵)]acyclolaxaphycin B3 undergoes a spontaneous cyclization of its N-terminal glutamine to form a pyroglutamate. nih.gov While the pyroglutamate unit is a key structural feature, its incorporation in reported total syntheses often arises from the cyclization of a glutamine precursor within the peptide chain rather than the direct coupling of a pre-formed pyroglutamic acid or pyroglutaminol building block. google.se
Antibiotic and Antitumor Agents (e.g., Bottromycins)
Design and Synthesis of Conformationally Constrained Analogues
The rigid cyclic structure of this compound makes it an invaluable starting material in the synthesis of molecules with restricted conformational flexibility. This property is highly sought after in medicinal chemistry and drug design, as constraining the shape of a molecule can lead to increased potency, selectivity, and metabolic stability by reducing the entropic penalty upon binding to a biological target.
Constrained Amino Acids and Peptidomimetics
This compound serves as a chiral template for the synthesis of non-natural, conformationally restricted amino acids and peptidomimetics. These novel building blocks are incorporated into peptides to enforce specific secondary structures, such as turns or helices, and to mimic the bioactive conformation of natural peptides while improving their resistance to enzymatic degradation.
Researchers have utilized bicyclic lactams derived from pyroglutamic acid as scaffolds for creating constrained analogues of amino acids like lysine, ornithine, and glutamine. researchgate.net This strategy relies on the inherent stereochemistry of the starting pyroglutaminol to direct subsequent chemical modifications, ensuring stereochemical control in the final product. For instance, a bicyclic lactam system not only controls but also simplifies the determination of the stereochemistry of synthetic intermediates. researchgate.net This methodology has been successfully applied to produce a constrained homo-glutamic acid analogue and dipeptide mimetics, such as an Ala-Ala dipeptide analogue. researchgate.net Another approach involves the uncatalyzed cycloaddition of diaryldiazo compounds onto bicyclic unsaturated lactams derived from pyroglutamic acid, providing rapid access to highly functionalized and conformationally constrained amino acid analogues. researchgate.net
Pyrrolidinone and Piperidinone Scaffolds
The pyrrolidinone ring of this compound is a versatile scaffold that can be elaborated into more complex heterocyclic systems, including substituted pyrrolidinones and piperidinones. These scaffolds are prevalent in many biologically active compounds.
The synthesis of functionalized γ-lactams (pyrrolidinones) is a common application, with the γ-lactam moiety being a core structure in numerous bioactive natural and synthetic compounds. researchgate.net For example, the enantiomer, (S)-pyroglutaminol, is a key starting material for synthesizing the γ-lactam found in deoxydysibetaine. researchgate.net
Furthermore, pyroglutaminols are precursors for chiral azabicycles, including bicyclic piperazines and morpholines, which are increasingly common motifs in drug discovery. researchgate.netacs.org A stereocontrolled synthesis has been developed where a substituted pyroglutaminol undergoes an intramolecular SN2 cyclization to form these challenging bicyclic systems. acs.org Similarly, functionalized N-benzyloxycarbonylpiperidin-2-ones can be opened by a carbanion followed by reductive aminocyclization to yield substituted piperidines, demonstrating the transformation of the initial pyrrolidinone ring system into a six-membered piperidine core. researchgate.net
Table 1: Synthesis of Bicyclic Scaffolds from Pyroglutaminol Derivatives
| Starting Material Class | Key Reaction | Resulting Scaffold | Reference |
|---|---|---|---|
| Substituted Pyroglutaminols | Intramolecular SN2 Cyclization | Bicyclic Morpholines & Piperazines | acs.org |
| (S)-Pyroglutaminol | Multi-step synthesis | γ-Lactam for Deoxydysibetaine | researchgate.net |
| N-Boc-pyrrolidinone | Grignard Addition, Spirocyclization | Tricyclic Core of Cylindricine C | researchgate.net |
Applications in Medicinal Chemistry Research
This compound is a key building block in medicinal chemistry, enabling the synthesis of a wide array of compounds with significant therapeutic potential. Its utility stems from its role as a chiral precursor that imparts specific stereochemistry and a stable core structure to the target molecules. chemimpex.com
Precursors for Bioactive Compounds with Therapeutic Potential
The inherent chirality and functionality of pyroglutaminol make it an ideal starting point for the total synthesis of complex natural products and other bioactive molecules. Its use as a precursor allows for the development of drugs for various conditions, particularly neurological disorders, by contributing to favorable pharmacokinetic profiles and therapeutic efficacy.
Enzyme Inhibitor Design and Synthesis
The pyrrolidinone scaffold is a privileged structure in the design of enzyme inhibitors. The cyclic lactam structure can enhance stability and resistance to enzymatic breakdown when incorporated into peptide-like molecules, making it valuable for designing therapeutic peptides with extended bioactivity, such as enzyme inhibitors.
Pyroglutamic acid derivatives have been identified as useful precursors for synthesizing Angiotensin-Converting Enzyme (ACE) inhibitors. researchgate.net The constrained nature of scaffolds derived from pyroglutaminol is also valuable in designing inhibitors for other targets. For instance, bicyclic proline analogues, which can be synthesized from pyroglutaminol-related structures, form the core of inhibitors for coagulation factor Xa and the molecular chaperone Hsp90, the latter having demonstrated antitumor activity. csic.es In one specific study, a series of estradiol (B170435) derivatives featuring a D-ring lactone, a structure related to the pyroglutamate core, were found to be potent competitive inhibitors of human type 5 17β-hydroxysteroid dehydrogenase, an enzyme implicated in prostate cancer. nih.gov One such inhibitor, EM1404, exhibited a strong inhibitory constant (Ki) of 6.9 nM. nih.gov
Agonist Development (e.g., NMDA Receptor Agonists)
This compound and its derivatives are instrumental in the synthesis of ligands for glutamate (B1630785) receptors, a critical family of receptors in the central nervous system. This includes the development of agonists for the N-methyl-D-aspartate (NMDA) receptor and other related ionotropic glutamate receptors (iGluRs).
Research has demonstrated that bicyclic lactams derived from pyroglutamic acid can be used to synthesize conformationally constrained glutamate analogues. researchgate.net This work led to a formal total synthesis of CPAA 11, an NMDA receptor agonist. researchgate.net Furthermore, (S)-pyroglutaminol was the starting material for the synthesis of (2S)-2-Hydroxymethylglutamic acid (HMG), which is a potent agonist of the metabotropic glutamate receptor mGluR3. rsc.org
While some derivatives act as agonists, others have been developed as antagonists. A rational design approach starting from related proline scaffolds has led to selective antagonists for the kainic acid receptor subtype 1 (GluK1), with binding affinities in the low micromolar range. mcgill.canih.gov The neurotoxin dysiherbaine, synthesized from pyroglutaminol, was found to be a selective agonist of non-NMDA type glutamate receptors, inhibiting the binding of [³H]-kainic acid (KA) and [³H]-AMPA. researchgate.net
Table 2: Glutamate Receptor Ligands Derived from Pyroglutaminol/Proline Scaffolds
| Compound | Target Receptor | Activity | Affinity (Ki) | Reference |
|---|---|---|---|---|
| CPAA 11 Analogue | NMDA Receptor | Agonist | - | researchgate.net |
| (2S)-2-Hydroxymethyl-glutamic acid (HMG) | mGluR3 | Agonist | - | rsc.org |
| Dysiherbaine | non-NMDA Receptors (AMPA/KA) | Agonist | - | researchgate.net |
| Compound 1 | NMDA Receptor | Antagonist | 6.0 µM | nih.gov |
| Compound 1b | GluK1 Receptor | Antagonist | 4 µM | mcgill.ca |
Investigational Compounds with Anti-HIV-1 and Anti-HCV Activities
This compound serves as a critical chiral starting material in the synthesis of complex heterocyclic structures, including novel nucleoside analogues evaluated for their potential antiviral properties. Researchers have leveraged the stereochemistry of pyroglutaminol to construct molecules with potential activity against Human Immunodeficiency Virus-1 (HIV-1) and Hepatitis C Virus (HCV).
A notable application is in the efficient synthesis of a series of 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides. nih.gov The synthesis commences with commercially available L-pyroglutamic acid, which is first converted to L-pyroglutaminol. nih.gov This intermediate undergoes a sequence of reactions including protection of the hydroxyl group, introduction of a Boc (tert-butoxycarbonyl) protecting group onto the nitrogen atom, and subsequent reduction to yield a key difluorinated pyrrolidine derivative. nih.gov Specifically, the pyroglutaminol derivative is protected with a Boc group to form compound 13 (see table below), which is a crucial intermediate in the synthetic pathway. nih.gov This Boc-protected intermediate is then used in glycosylation reactions with various pyrimidine and purine nucleobases to create the target 4'-azanucleosides. nih.gov
The synthesized 4'-azanucleoside analogues were subsequently evaluated for their biological activity. All the final compounds were tested for anti-HCV activity in a replicon assay, but none showed any activity at a concentration of 10 μM. nih.gov The compounds were also submitted for anti-HIV-1 evaluation. nih.govacs.org
Furthermore, derivatives of pyroglutaminol are instrumental in synthesizing bicyclic proline analogues, which are core components of marketed drugs for treating HCV infection, such as Boceprevir. csic.es The synthesis of these complex proline scaffolds often begins with pyroglutaminol, highlighting its importance in the development of anti-HCV therapeutics. csic.esresearchgate.net Methanoprolines, another class of amino acids synthesized from pyroglutaminol derivatives, are also expected to exhibit anti-HCV activities. researchgate.net
| Compound Name/Class | Starting Material | Key Intermediate | Application / Research Focus |
| 2′,3′-dideoxy-2′,2′-difluoro-4′-azanucleosides | L-pyroglutamic acid | N-Boc-3,3-difluoro-5-(TBDMS-oxymethyl)pyrrolidin-2-one | Investigational Anti-HIV-1 and Anti-HCV agents nih.gov |
| Bicyclic Proline Analogues | Pyroglutaminol | Azabicycles | Synthesis of HCV protease inhibitors like Boceprevir csic.es |
| Methanoprolines | (S)-5-(hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol) | N-Boc protected pyroglutaminol | Expected Anti-HCV activity researchgate.net |
Research into Antibacterial Efficacy
The utility of this compound extends to the synthesis of scaffolds for compounds with potential antibacterial properties. A significant area of research is the synthesis of oxazolidinones, a class of antibacterial agents that includes the clinically important drug linezolid. researchgate.net
The synthesis of these antibacterial agents can utilize (S)-pyroglutaminol as a chiral precursor. One synthetic route involves the creation of pyroglutaminol-derived epoxides. The regio- and stereo-selective ring-opening of these epoxides provides an effective pathway to protected aminodiol units, which are key structural motifs in certain antibacterial compounds. researchgate.net
In a specific example, an N-Boc protected pyrrolidinone epoxide, namely (3R,4R,5R)-N-(tert-butoxycarbonyl)-3,4-epoxy-5-[(1-ethoxy)ethoxymethyl]pyrrolidin-2-one, serves as a key intermediate. The neighboring N-Boc group plays a crucial role in mediating the subsequent intramolecular cyclization to form oxazolidinone intermediates in quantitative yield. researchgate.net This strategy demonstrates the importance of the Boc-protected pyroglutaminol framework in accessing these medically relevant heterocyclic systems known for their antibacterial activity. researchgate.net
Additionally, research into the biomimetic synthesis of the pyroglutamate core of oxazolomycin has explored its antibacterial activity and structure-activity relationships, further linking the pyroglutamate scaffold to the development of new antibacterial agents. researchgate.net
| Compound/Scaffold | Precursor | Key Synthetic Feature | Relevance |
| Oxazolidinones | (S)-pyroglutaminol derived epoxides | N-Boc group mediated intramolecular cyclization | Class of clinically relevant antibacterial agents researchgate.net |
| Pyroglutamate Core of Oxazolomycin | Pyroglutamate | Biomimetic synthesis | Investigated for antibacterial activity researchgate.net |
Advanced Characterization and Computational Studies in Boc D Pyroglutaminol Research
Spectroscopic Analysis for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are fundamental in confirming the identity, purity, and three-dimensional structure of Boc-D-Pyroglutaminol and its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound derivatives. vanderbilt.edu ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom, while 2D techniques like NOESY reveal through-space correlations, which are crucial for stereochemical assignments. clockss.org
In the synthesis of various N-Boc-pyrrolidine derivatives, ¹H and ¹³C NMR are routinely used to characterize intermediates and final products. vanderbilt.eduwhiterose.ac.uk For example, in the preparation of substituted piperidinones from Boc-protected pyroglutaminol precursors, distinct chemical shifts in the ¹H and ¹³C NMR spectra confirm the structural integrity of the pyrrolidinone ring and the presence of the Boc protecting group. clockss.org The characteristic signals for the tert-butyl group of the Boc moiety typically appear around 1.45 ppm in ¹H NMR and 80.0 ppm and 28.4 ppm in ¹³C NMR. clockss.org
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly valuable for determining the relative stereochemistry of substituents on the pyrrolidine (B122466) ring. For instance, in the synthesis of cylindricine H analogues, a NOESY experiment confirmed the configuration of a key intermediate by showing a clear NOE effect between protons H-2 and H-4, which would only be possible if they were on the same face of the ring. acs.org Similarly, NOESY has been used to establish the cis or trans relationship of substituents in bicyclic systems derived from pyroglutaminol. clockss.org The presence or absence of cross-peaks between specific protons in the NOESY spectrum provides definitive evidence of their spatial proximity. researchgate.net
Table 1: Representative NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key NOESY Correlations | Reference |
|---|---|---|---|---|
| N-Boc-5-(hydroxymethyl)pyrrolidin-2-one | 1.45 (s, 9H, t-Bu), 1.87-2.03 (m, 2H, H-4), 2.47 (m, 2H, H-3), 3.16-3.56 (m, 3H, H-6, H-5), 4.74 (br s, 1H, NH) | 26.49, 28.44, 28.62, 44.22, 46.89, 79.98, 155.26, 171.73 | Not reported | clockss.org |
| N-Boc-cis-4-tert-butyldimethylsilyloxy-2-phenylsulfonylmethylpiperidinone | Not fully reported | Not fully reported | H-6ax to H-4 and H-6ax to H-2 | clockss.org |
| Cylindricine H intermediate (amine 20) | Not fully reported | Not fully reported | H-2 to H-4 | acs.org |
Mass Spectrometry (ESI-MS, HRMS) in Reaction Monitoring
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for monitoring the progress of chemical reactions involving this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. thieme-connect.de
In synthetic sequences starting from pyroglutaminol, ESI-MS is used to quickly identify the formation of products and byproducts by detecting their corresponding molecular ions (e.g., [M+H]⁺, [M+Na]⁺). clockss.orgthieme-connect.de This is crucial for optimizing reaction conditions and for the characterization of intermediates that may not be isolated. For example, in the synthesis of precursors for vioprolides, HRMS-ESI was used to confirm the elemental composition of the synthesized fragments, ensuring the correct products were obtained at each step. thieme-connect.de Similarly, in the synthesis of cylindricine alkaloids, high-resolution mass spectrometry was employed alongside NMR to identify the novel compounds. acs.org The technique of multiple reaction monitoring (MRM) mass spectrometry, while more commonly used in proteomics, demonstrates the capability of MS to provide robust and quantitative data, which can be adapted for reaction monitoring in synthetic chemistry. nih.gov
Table 2: Application of Mass Spectrometry in this compound Chemistry
| Technique | Application | Information Obtained | Example from Literature | Reference |
|---|---|---|---|---|
| ESI-MS | Reaction monitoring | Detection of product and intermediate molecular weights | Monitoring the formation of N-Boc-Maz-OBn | thieme-connect.de |
| HRMS-ESI | Structural confirmation | Accurate mass and elemental composition | Confirmation of the structure of a potential precursor for Vioprolides A and C | thieme-connect.de |
| HRMS-EI | Identification of new compounds | Molecular formula of novel alkaloids | Identification of cylindricines H-K | acs.org |
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. chem-soc.simit.edu This technique provides a three-dimensional model of the molecule as it exists in the crystal lattice, unequivocally establishing the spatial arrangement of all atoms.
The absolute configuration of synthetic materials derived from this compound has been confirmed by single-crystal X-ray diffraction. For instance, in the total synthesis of (-)-gephyrotoxin, the absolute configuration of a key tricyclic intermediate, synthesized from L-pyroglutaminol, was confirmed by this method. The analysis often involves the calculation of the Flack parameter, which indicates the correctness of the assigned absolute stereochemistry. wikipedia.org A Flack parameter close to zero with a small standard uncertainty provides high confidence in the determined absolute structure. mit.eduwikipedia.org
While X-ray crystallography is a powerful tool, obtaining single crystals of suitable quality can be a significant challenge. However, when successful, it provides incontrovertible proof of stereochemistry, which is essential for structure-activity relationship studies and for confirming the success of an asymmetric synthesis. Even for molecules containing only light atoms like oxygen, modern crystallographic methods can confidently determine the absolute configuration. mit.edu
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, offering insights that complement experimental data. escholarship.org These methods can be used to study the conformational preferences of molecules and to investigate the mechanisms of chemical reactions at a theoretical level.
Conformational Analysis of this compound Derivatives
The biological activity and reactivity of this compound derivatives are often dictated by their three-dimensional shape. Conformational analysis through computational modeling helps to understand the preferred spatial arrangements of these molecules. researchgate.net
Computational studies, often using Density Functional Theory (DFT), can predict the most stable conformers of flexible molecules. chemrxiv.org For example, in the study of proline analogues, conformational analysis is crucial for understanding how substituents on the pyrrolidine ring influence its puckering. researchgate.net The introduction of a bulky Boc group can significantly impact the conformational equilibrium. Theoretical modeling has been used to investigate the conformation of N-Boc protected amino alcohols, revealing the influence of hydrogen bonding and other non-covalent interactions on their preferred geometry. theses.cz Molecular dynamics simulations can also be employed to explore the conformational landscape of these molecules in different environments, such as in various solvents, providing a dynamic picture of their behavior. nih.gov
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful means to investigate the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. dokumen.pub This information is invaluable for understanding reaction outcomes and for designing more efficient synthetic routes.
Theoretical studies have been conducted on reactions involving organolithium compounds and pyroglutaminol-derived structures. acs.org For example, DFT calculations have been used to study the aggregation and reactivity of lithium enolates derived from pyroglutaminol in aza-aldol additions. acs.org These studies help to elucidate the mechanism and stereoselectivity of the reaction by modeling the transition state structures. By calculating the energies of different possible reaction pathways, chemists can predict which products are likely to form and why certain stereoisomers are favored over others. beilstein-journals.org Such theoretical investigations can guide experimental work by suggesting optimal reaction conditions or by explaining unexpected results. beilstein-journals.org
Future Perspectives and Emerging Research Avenues
Exploration of Undiscovered Biological Targets and Mechanisms of Action
As the library of molecules synthesized from Boc-D-pyroglutaminol expands, so does the opportunity to investigate their biological activities and elucidate their mechanisms of action. researchgate.netresearchgate.net This line of inquiry is essential for the discovery and development of new therapeutic agents.
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
The application of modern technologies such as flow chemistry and high-throughput synthesis to pyroglutaminol-based chemistry holds significant promise. purdue.edu Flow chemistry can offer safer, more scalable, and efficient production of target compounds. purdue.edu Coupled with high-throughput screening, these methodologies can dramatically accelerate the discovery of novel drug candidates and other valuable molecules derived from this versatile chiral building block.
Q & A
What are the optimal synthetic routes for Boc-D-Pyroglutaminol, and how do reaction conditions influence yield and purity?
Basic Research Question
To synthesize this compound, researchers should compare methods such as solution-phase peptide coupling or solid-phase synthesis. Key variables include solvent selection (e.g., DMF vs. dichloromethane), catalysts (e.g., HOBt/DCC), and temperature. Methodological optimization involves iterative testing of reaction times and purification techniques (e.g., column chromatography vs. recrystallization). Analytical tools like HPLC or LC-MS should validate purity, while yield calculations must account for side reactions (e.g., racemization) .
How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
Advanced Research Question
Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., buffer pH, incubation time) or cell line specificity. Researchers should:
- Conduct meta-analyses of primary literature to identify confounding variables .
- Replicate experiments using standardized protocols (e.g., identical cell lines, reagent batches).
- Apply statistical frameworks like ANOVA to assess inter-study variability .
- Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?
Basic Research Question
Essential techniques include:
- NMR : Confirm stereochemistry via H and C chemical shifts (e.g., pyroglutamyl ring protons at δ 4.2–4.5 ppm) .
- FT-IR : Identify Boc-protection via carbonyl stretches (~1680–1720 cm) and hydroxyl groups (~3300 cm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H] ions) and fragmentation patterns.
- X-ray crystallography (if crystalline): Resolve 3D structure to confirm regiochemistry .
What in silico modeling approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
Advanced Research Question
Computational strategies include:
- Molecular Dynamics (MD) Simulations : Assess binding stability in physiological conditions (e.g., solvation models).
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding poses against targets (e.g., proteases).
- QSAR Models : Corrogate structural features (e.g., Boc-group hydrophobicity) with activity data to guide analog design.
Validate predictions with experimental IC or K measurements to refine computational parameters .
How should researchers design controlled experiments to assess the stability of this compound under various physiological conditions?
Basic Research Question
Design considerations:
- Variables : pH (1.2–7.4), temperature (25–37°C), and enzymatic exposure (e.g., liver microsomes).
- Control Groups : Include unprotected pyroglutaminol and Boc-protected analogs for comparison.
- Analytical Endpoints : Monitor degradation via HPLC at timed intervals and quantify metabolites (e.g., de-Boc products) .
- Statistical Power : Use ≥3 replicates to ensure reproducibility .
What strategies can be employed to validate the specificity of this compound in modulating specific enzymatic pathways without off-target effects?
Advanced Research Question
To confirm specificity:
- Kinetic Assays : Measure and shifts in target vs. non-target enzymes.
- CRISPR Knockout Models : Compare activity in wild-type vs. enzyme-deficient cell lines.
- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions.
- Dose-Response Analysis : Establish selectivity indices (e.g., IC ratios between target and non-target proteins) .
How can researchers apply the PICOT framework to structure preclinical studies on this compound’s therapeutic potential?
Methodological Guidance
Using PICOT (Population, Intervention, Comparison, Outcome, Time):
- Population : In vitro models (e.g., cancer cell lines) or in vivo rodent models.
- Intervention : Dose ranges (e.g., 1–100 µM) and administration routes (oral vs. intravenous).
- Comparison : Positive controls (e.g., known enzyme inhibitors) and vehicle controls.
- Outcome : Quantifiable metrics (e.g., tumor volume reduction, enzyme inhibition %).
- Time : Endpoint determination (e.g., 48-hour incubation, 21-day treatment).
This framework ensures alignment with ethical and feasibility criteria (FINER: Feasible, Interesting, Novel, Ethical, Relevant) .
What are the critical steps for conducting a systematic literature review on this compound’s pharmacological applications?
Advanced Research Question
Methodology includes:
- Database Selection : PubMed, SciFinder, and EMBASE with search terms (e.g., "this compound AND protease inhibition").
- Inclusion/Exclusion Criteria : Peer-reviewed studies (2000–2025), excluding patents or non-English texts.
- Data Extraction : Tabulate key findings (e.g., IC, assay type) and assess bias via tools like ROBIS.
- Synthesis : Use PRISMA guidelines to map evidence gaps and contradictions .
How can researchers address challenges in reproducing published synthetic protocols for this compound?
Methodological Guidance
Common issues include unreported minor steps (e.g., drying solvent traces) or batch-dependent reagents. Solutions:
- Detailed Replication : Document exact conditions (e.g., argon atmosphere, stirring speed).
- Collaborative Verification : Cross-validate with independent labs.
- Open-Source Data : Share raw NMR/MS files via repositories like Zenodo .
What experimental and computational approaches are synergistic for elucidating this compound’s metabolic pathways?
Advanced Research Question
Integrate:
- In Vitro Metabolism : Incubate with CYP450 isoforms and quantify metabolites via UPLC-QTOF.
- Machine Learning : Train models on metabolic data to predict novel pathways.
- Isotope Tracing : Use C-labeled compounds to track biotransformation in hepatocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
